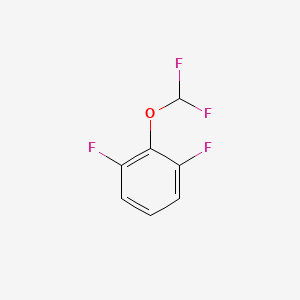
2-(Difluoromethoxy)-1,3-difluorobenzene
Übersicht
Beschreibung
2-(Difluoromethoxy)-1,3-difluorobenzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluorobenzene groups. Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and significant modifications in biological behavior compared to their hydrogen-containing analogues . These properties make them valuable in various applications, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-1,3-difluorobenzene typically involves the introduction of difluoromethoxy groups into aromatic compounds. One common method is the reaction of difluoromethyl ethers with aromatic compounds under specific conditions. For instance, the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H . Additionally, various protocols have been developed to achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-1,3-difluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a hydrogen atom with a difluoromethoxy group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various products.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-1,3-difluorobenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-1,3-difluorobenzene involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can form hydrogen bonds, which play a crucial role in the compound’s biological activity . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(difluoromethoxy)benzene: This compound exhibits similar reactivity and is used in cross-coupling reactions.
Difluoromethoxylated Ketones: These compounds are used as building blocks for the synthesis of nitrogen-containing heterocycles.
Difluoromethylated Pyrazoles: These compounds exhibit antifungal activity due to the hydrogen bonding of the difluoromethylene group.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEGXTQCXQHKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
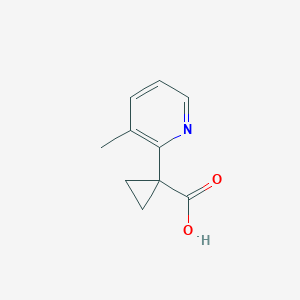
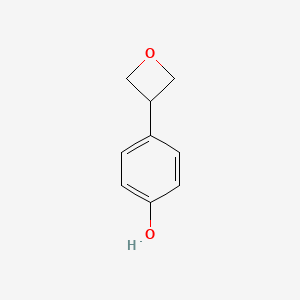


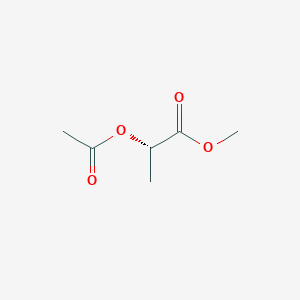
![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B3101865.png)
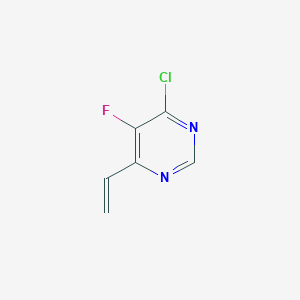
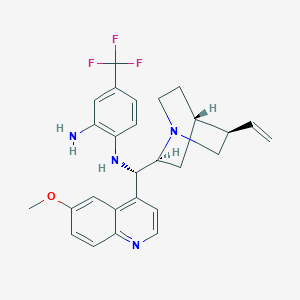
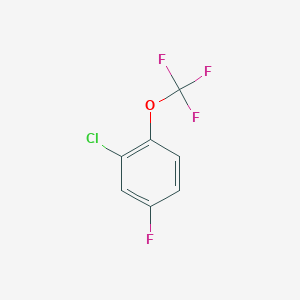




![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B3101934.png)
